2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol is a chemical compound with the molecular formula C10H17NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with 2-amino-2-methyl-1,3-propanediol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylthiophene: A related compound with similar structural features but different functional groups.
2-Amino-2-methyl-1,3-propanediol: Shares the amino and diol functionalities but lacks the thiophene ring.
Uniqueness
2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol is unique due to the presence of both the thiophene ring and the amino-diol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17NO2S |
---|---|
Molecular Weight |
215.31 g/mol |
IUPAC Name |
2-methyl-2-[(5-methylthiophen-2-yl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H17NO2S/c1-8-3-4-9(14-8)5-11-10(2,6-12)7-13/h3-4,11-13H,5-7H2,1-2H3 |
InChI Key |
RGOYYUMXSZWUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC(C)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.